molecular formula C9H5F6NO B8669281 3,5-bis(trifluoromethyl)benzaldehyde oxime

3,5-bis(trifluoromethyl)benzaldehyde oxime

Cat. No.: B8669281
M. Wt: 257.13 g/mol
InChI Key: SHNIRXYDMJCBIS-UHFFFAOYSA-N
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Description

3,5-bis(trifluoromethyl)benzaldehyde oxime is a chemical compound known for its unique structural properties and reactivity. It is derived from 3,5-Bis-trifluoromethyl-benzaldehyde, which is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 3,5-Bis-trifluoromethyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3,5-bis(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobenzaldehyde
  • 2,3,5,6-Tetrafluorobenzaldehyde
  • 4-Nitrobenzaldehyde

Uniqueness

3,5-bis(trifluoromethyl)benzaldehyde oxime is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. These groups enhance the compound’s stability and reactivity compared to other benzaldehyde derivatives.

Properties

Molecular Formula

C9H5F6NO

Molecular Weight

257.13 g/mol

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)6-1-5(4-16-17)2-7(3-6)9(13,14)15/h1-4,17H

InChI Key

SHNIRXYDMJCBIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=NO

Origin of Product

United States

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